(-)-Abscisic aldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

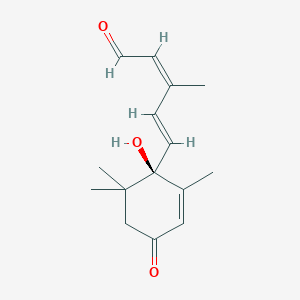

(-)-abscisic aldehyde is an abscisic aldehyde. It is an enantiomer of a (+)-abscisic aldehyde.

Applications De Recherche Scientifique

Biochemical Role in Plant Physiology

Biosynthesis of Abscisic Acid

(-)-Abscisic aldehyde is oxidized to abscisic acid by the enzyme aldehyde oxidase 3 (AAO3) in plants. This conversion is crucial for the regulation of plant responses to environmental stresses, such as drought and salinity. Research indicates that AAO3 expression is upregulated during dehydration, highlighting its role in stress response mechanisms .

Stress Response

Studies have shown that abscisic aldehyde plays a critical role in the synthesis of ABA under stress conditions. For instance, Arabidopsis mutants deficient in AAO3 exhibit reduced ABA levels and impaired stress responses, demonstrating the importance of this compound in maintaining plant homeostasis during adverse conditions .

Agricultural Applications

Enhancing Drought Resistance

The application of this compound or its derivatives can enhance drought resistance in crops. By promoting ABA synthesis, these compounds help regulate stomatal closure, reducing water loss during periods of water scarcity. Research indicates that treatments with ABA analogues can improve water retention and photosynthetic efficiency in various plant species .

Improving Crop Yield

In agricultural practices, manipulating ABA levels through this compound application can lead to improved crop yields under stress conditions. For example, studies have demonstrated that enhancing ABA signaling pathways can increase seed germination rates and overall plant vigor .

Therapeutic Potential

Plant Growth Regulators

this compound and its analogues are being explored as potential plant growth regulators. These compounds can be used to modulate growth patterns, enhance root development, and improve nutrient uptake in crops, making them valuable tools in sustainable agriculture .

Phytoremediation

Research suggests that this compound may assist in phytoremediation efforts by enhancing the detoxification processes in plants exposed to toxic environmental pollutants. By promoting ABA synthesis, plants can better manage oxidative stress caused by heavy metals and other contaminants .

Summary of Key Research Findings

Case Studies

- Arabidopsis thaliana Studies : Research involving Arabidopsis mutants has provided insights into the enzymatic pathways involving this compound and its conversion to ABA. These studies have highlighted the role of AAO3 under dehydration stress conditions, contributing to our understanding of plant resilience mechanisms .

- Field Trials on Crop Varieties : Field trials utilizing this compound treatments on drought-sensitive crop varieties have shown promising results in improving yield under limited water availability. These trials confirm the practical applications of this compound in enhancing agricultural productivity .

Propriétés

Formule moléculaire |

C15H20O3 |

|---|---|

Poids moléculaire |

248.32 g/mol |

Nom IUPAC |

(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienal |

InChI |

InChI=1S/C15H20O3/c1-11(6-8-16)5-7-15(18)12(2)9-13(17)10-14(15,3)4/h5-9,18H,10H2,1-4H3/b7-5+,11-6-/t15-/m0/s1 |

Clé InChI |

RIKWDZWVHUIUAM-GJJOHELOSA-N |

SMILES isomérique |

CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C=O)/C)O)(C)C |

SMILES canonique |

CC1=CC(=O)CC(C1(C=CC(=CC=O)C)O)(C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.